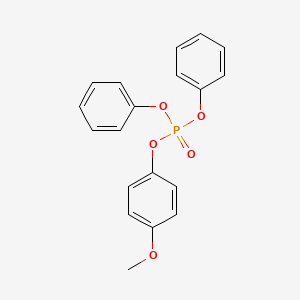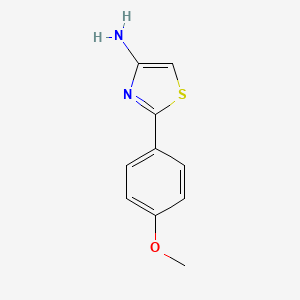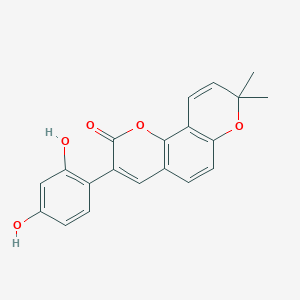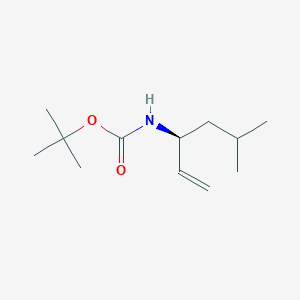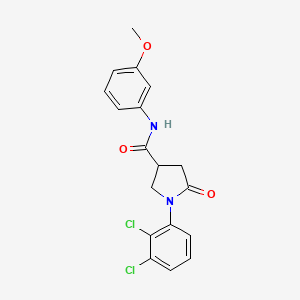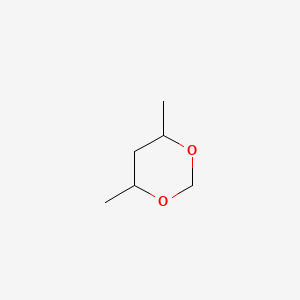
4,6-Dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-1,3-dioxane, also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It features a heterocyclic core with four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
准备方法
The original synthesis of 4,6-Dimethyl-1,3-dioxane was first reported by Andrew Norman Meldrum in 1908. The compound is prepared by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid, or the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
化学反应分析
4,6-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Knoevenagel Condensation: This reaction between aldehydes and this compound is accelerated in ionic liquids.
科学研究应用
4,6-Dimethyl-1,3-dioxane is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . It is a valuable starting material for synthesizing heterocycles and intermediates in organic synthesis reactions. The compound is also used in the functionalization of mesoporous silica surfaces with carboxyl groups, which has applications in protein sorption . Additionally, it is employed in the synthesis of macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, 2-substituted indoles, and isofraxidin .
作用机制
The mechanism of action of 4,6-Dimethyl-1,3-dioxane involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance between the two alternatives, allowing the compound to participate in various chemical reactions . The compound’s acidity and steric rigidity make it suitable for multiple carbon-carbon bond formations .
相似化合物的比较
4,6-Dimethyl-1,3-dioxane is similar to compounds such as dimedone and barbituric acid. while dimedone exists predominantly as the mono-enol tautomer in solution, this compound is almost entirely in the diketone form . The compound is also significantly more acidic than dimethyl malonate, with an acidity that is 8 orders of magnitude higher . Other similar compounds include 2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives .
属性
CAS 编号 |
3390-18-9 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC 名称 |
4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-6(2)8-4-7-5/h5-6H,3-4H2,1-2H3 |
InChI 键 |
OCBJIXQOIASAQK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


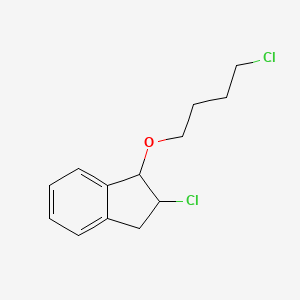
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)
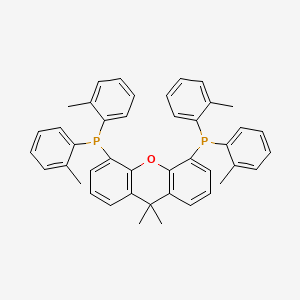

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
